1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Self-Assembly and Molecular Arrays
Research has shown that tert-butylbenzoic acid derivatives, including compounds similar to 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid, can engage in self-assembly directed by NH⋅⋅⋅O hydrogen bonding. This results in the formation of new layered molecular arrays, demonstrating potential in the design of novel molecular structures and materials. These assemblies involve extensive hydrogen bond networks and exhibit unique layered structures, which could be of interest in materials science and nanotechnology (Armstrong et al., 2002).
Chiral Auxiliaries and Synthetic Organic Chemistry
Compounds related to this compound, such as oxazolidinones, have been utilized as chiral auxiliaries in synthetic organic chemistry. They play a crucial role in enantioselective synthesis, allowing for the creation of chiral molecules with high purity, which is vital in the pharmaceutical industry and for the synthesis of biologically active compounds (Brenner et al., 2003).
Photochemical and Thermal Reactions
The structural and electronic properties of tert-butyl and oxaziridine-based compounds have been explored in photochemical and thermal rearrangements. These studies provide insights into the regioselectivities observed in such reactions, contributing to a deeper understanding of reaction mechanisms that could influence the design of photoresponsive materials and molecules (Lattes et al., 1982).
Modification of Polymeric Materials
Research into the carboxylic acid end group modification of polymers, such as poly(butylene terephthalate) (PBT), has shown the potential for altering the properties of polymeric materials through chemical modification. This includes improving the hydrolytic stability of polymers, which is significant for extending the life and performance of polymeric materials in various applications (Gooijer et al., 2003).
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the literature I found. However, it’s important to note that the tert-butoxycarbonyl (Boc) protecting group is commonly used to diminish the nucleophilicity of sp2-hybridized nitrogen atoms in various heteroarenes, including indoles, 1,2-indazoles, and pyrroles .
Target of Action
Mode of Action
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-8-5-6-13(4,7-9-14)10(15)16/h5-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNGUAYMRYCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674237 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-23-7 | |
Record name | 1-(1,1-Dimethylethyl) hexahydro-4-methyl-1H-azepine-1,4-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027512-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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